CAY10564

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

S-Nitrosothiols (RSNOs) are a class of molecules that function as exogenous and endogenous nitric oxide (NO) donors. RSNOs found in vivo include proteins such as S-nitrosohemoglobin and S-nitrosoalbumin, as well as low molecular weight species such as S-nitrosoglutathione (GSNO) and S-nitrosocysteine (CysNO). CAY10564 is a member of a new class of S-nitrosothiol species that act as NO donors under acidic conditions. It decomposes with a half-life of one minute in 0.1 M phosphate buffer, pH 5.0, at 37°C and relaxes phenylephrine-constricted rat aortic strips 59% and 16% at pH 6.0 and 7.4, respectively.

Scientific Research Applications

Biochar Amendment in Rice Production

- Research shows that biochar application improves soil productivity and grain yields in upland rice production, particularly in soils with low nitrogen supply. However, its impact is highly dependent on soil fertility and fertilizer management (Asai et al., 2009).

Cluster Analysis in Life Sciences

- Cluster analysis is increasingly used in life sciences for analyzing scientific research data. It's particularly notable for its diverse applications across various fields, though its use in commercial purposes is more complex (Kettenring, 2009).

Genetic Algorithm for Complex System Optimisation

- A new real-coded crossover operator, CAC, enhances the performance of genetic algorithms in complex system optimization. This shows potential for improved decision-making in industrial applications (Jin et al., 2017).

Role of c-Myc in Differentiation and Apoptosis

- Inhibitory mutants of c-Myc induce erythroid differentiation and reduce apoptosis in human myeloid leukemia cells. This suggests a critical role of c-Myc/Max in maintaining undifferentiated states and drug-mediated apoptosis (Canelles et al., 1997).

BLT2 Agonist CAY10583 in Wound Healing

- CAY10583, a BLT2 agonist, accelerates wound healing in diabetic rats by promoting keratinocyte migration and indirectly enhancing fibroblast proliferation. This makes it a promising pharmaceutical agent for diabetic wounds (Luo et al., 2017).

Structure-Activity Relationship of BLT2 Agonists

- A study on CAY scaffold-based BLT2 agonists shows promising in vitro wound healing activity, indicating potential for the development of novel wound healing promoters (Hernandez‐Olmos et al., 2020).

ABCA1 Gene Polymorphisms and Atherosclerosis

- Polymorphisms in the ABCA1 gene show significant associations with HDL cholesterol levels and the prevalence of coronary artery calcification, impacting subclinical cardiovascular disease (Benton et al., 2007).

Radiation-Induced Chromosome Aberrations

- The RITCARD software program simulates chromosome aberrations due to radiation exposure, aiding in understanding cancer risk in the space environment (Plante et al., 2019).

HDAC6 Inhibitor CAY10603 in Cell Cycle and Senescence

- CAY10603 inhibits HDAC6, impacting the G1/S phase of the cell cycle and promoting senescence in murine fibroblasts transformed with oncogenes. It also affects autophagy induction in transformed cells (Kukushkin et al., 2019).

FRET Sensor for Phosphoinositides

- The CAY fluorescence sensor detects polyphosphorylated phosphoinositides, important in cell growth and motility. This sensor has potential applications in studying active actin dynamics in fibroblasts (Cicchetti et al., 2004).

properties

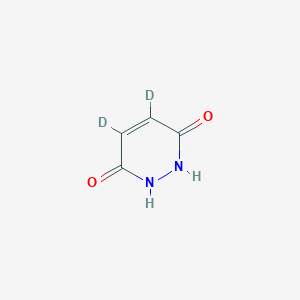

Product Name |

CAY10564 |

|---|---|

Molecular Formula |

C8H6ClNO2S |

Molecular Weight |

215.7 |

InChI |

InChI=1S/C8H6ClNO2S/c9-6-3-1-5(2-4-6)7-8(11)12-10-13-7/h1-4,7-8H |

InChI Key |

YCOSQMHGRDRAGH-UHFFFAOYSA-N |

SMILES |

Clc1ccc(cc1)C1[S]=NOC1O |

synonyms |

4-(p-chlorophenyl)-1,3,2-Oxathiazolylium-5-olate |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.